molecular formula C11H17BrN2O B13917288 4-Bromo-1-(2,2,5,5-tetramethyltetrahydrofuran-3-YL)-1H-pyrazole

4-Bromo-1-(2,2,5,5-tetramethyltetrahydrofuran-3-YL)-1H-pyrazole

Cat. No.: B13917288
M. Wt: 273.17 g/mol
InChI Key: IZXQZMORINOILZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom and a tetrahydro-2,2,5,5-tetramethyl-3-furanyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the tetrahydro-2,2,5,5-tetramethyl-3-furanyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The tetrahydro-2,2,5,5-tetramethyl-3-furanyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazoles, while oxidation and reduction could lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the tetrahydro-2,2,5,5-tetramethyl-3-furanyl group.

    1-(Tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole: Lacks the bromine atom.

    Other substituted pyrazoles: May have different substituents at various positions on the pyrazole ring.

Uniqueness

The uniqueness of 4-Bromo-1-(tetrahydro-2,2,5,5-tetramethyl-3-furanyl)-1H-pyrazole lies in its specific combination of substituents, which may impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H17BrN2O

Molecular Weight

273.17 g/mol

IUPAC Name

4-bromo-1-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole

InChI

InChI=1S/C11H17BrN2O/c1-10(2)5-9(11(3,4)15-10)14-7-8(12)6-13-14/h6-7,9H,5H2,1-4H3

InChI Key

IZXQZMORINOILZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)N2C=C(C=N2)Br)C

Origin of Product

United States

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